
戊基酮
描述
- 戊基酮,也被称为β-酮-甲基苯并二氧戊胺,是一种在 1960 年代开发的兴奋剂。
- 它属于取代卡西酮类,是苯乙胺的衍生物。
- 戊基酮已被检测到在以各种名称销售的产品中,包括“NRG-1”和“NRG-3”,通常与其他卡西酮衍生物组合使用 .
科学研究应用
- 戊基酮的应用跨越多个领域:
化学: 它作为研究取代卡西酮的宝贵研究化合物。
生物学: 研究人员探索其对神经递质系统和细胞过程的影响。
医学: 虽然未经批准用于医疗用途,但戊基酮的药理特性引起人们的兴趣。
作用机制
- 戊基酮是一种血清素-去甲肾上腺素-多巴胺再摄取抑制剂(SNDRI)和血清素释放剂。
- 它通过阻断它们的再摄取和促进它们的释放来影响神经递质水平。
- 所涉及的确切分子靶点和途径需要进一步研究。
安全和危害
生化分析
Biochemical Properties
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it interacts with the transporters of these neurotransmitters, blocking their reuptake into the neuron and thus increasing their concentration in the synaptic cleft .
Cellular Effects
The increased concentration of these neurotransmitters in the synaptic cleft due to the action of Pentylone can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Pentylone exerts its effects by binding to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors on the postsynaptic neuron, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that its effects would be relatively short-lived, as the neurotransmitters it affects are typically rapidly metabolized and their transporters recycled .
Dosage Effects in Animal Models
Like other stimulants, it is likely that its effects would be dose-dependent, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
Given its structure and mechanism of action, it is likely that it would be metabolized by enzymes in the liver, potentially leading to a variety of metabolites .
Transport and Distribution
Given its lipophilic nature, it is likely that it would be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it would be found in areas of the cell where the transporters it affects are located, such as the presynaptic neuron .
准备方法
化学反应分析
- 戊基酮可能会经历各种反应,包括氧化、还原和取代。
- 由于可用数据有限,这些反应中使用的常见试剂和条件尚未确定。
- 这些反应产生的主要产物没有得到很好的记录。
相似化合物的比较
- 戊基酮与其他卡西酮类似,例如α-PVP、二戊基酮和 N-乙基戊基酮。
- 它的独特之处在于其特定的化学结构和药理作用。
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLULIEUUXXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014183 | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698963-77-8 | |
| Record name | Pentylone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


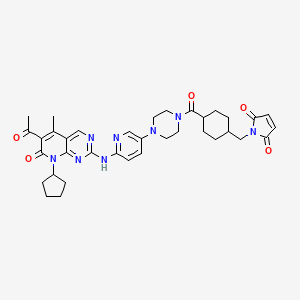
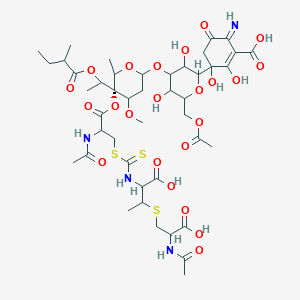

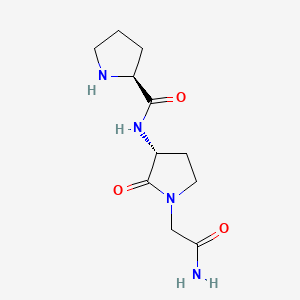


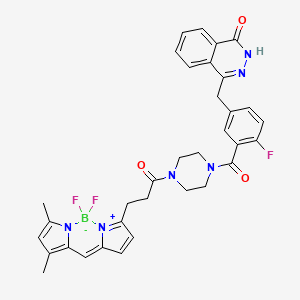
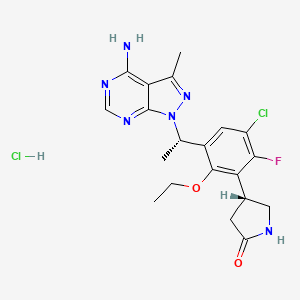

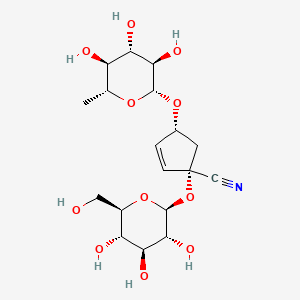


![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)

